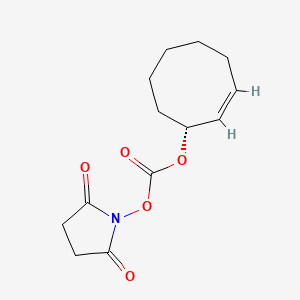

(R,E)-TCO-NHS Ester

Beschreibung

Evolution of Bioorthogonal Chemical Methodologies

The concept of bioorthogonal chemistry was introduced in the early 2000s to address the challenge of selectively performing chemical reactions in the complex milieu of a living cell. wikipedia.orgeurjchem.com The field was established with the development of the Staudinger ligation, a reaction between an azide (B81097) and a phosphine (B1218219) to form a stable amide bond under physiological conditions. eurjchem.compcbiochemres.com This pioneering work demonstrated that abiotic, mutually reactive functional groups could be used to tag biomolecules without cross-reacting with endogenous cellular components. acs.orgpcbiochemres.com

Following the Staudinger ligation, the field rapidly expanded with the introduction of other innovative reactions. A significant advancement was the adaptation of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click reaction," for biological applications. news-medical.netescholarship.org However, the cytotoxicity of the copper catalyst limited its use in living systems. wikipedia.org This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), or "copper-free click chemistry," which utilizes strained cyclooctynes that react readily with azides without the need for a toxic catalyst. wikipedia.orgeurjchem.com

Further evolution led to the development of the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctenes (TCO). escholarship.orgresearchgate.net This reaction is noted for its exceptionally fast reaction kinetics, making it highly efficient even at the low concentrations typical in biological systems. iris-biotech.denih.gov The continuous development of new bioorthogonal reactions has provided researchers with a diverse set of tools to perform increasingly complex experiments, including multi-target labeling within the same biological system. wikipedia.org

Fundamental Principles of Bioorthogonal Ligation in Research Contexts

For a chemical reaction to be considered bioorthogonal, it must adhere to several strict principles. These principles ensure the reaction's utility and reliability for studying intricate biological processes. news-medical.netrsc.org

First and foremost, the reacting partners must be mutually and selectively reactive with each other while remaining inert to the vast array of functional groups present in a biological environment, such as amines, thiols, and hydroxyls. researchgate.netrsc.org This orthogonality prevents side reactions that could perturb the biological system or lead to misinterpretation of experimental results. pcbiochemres.com

The reaction must also be biocompatible, meaning the reactants, products, and any catalysts or byproducts should be non-toxic and not interfere with normal cellular functions. wikipedia.orgnews-medical.net The reaction should proceed efficiently under physiological conditions, including aqueous environments, neutral pH, and body temperature (around 37°C). rsc.orgrsc.org

Furthermore, the kinetics of the reaction are critical. news-medical.net A bioorthogonal reaction must proceed at a reasonable rate at low, micromolar concentrations of the reactants, which is often the case in cellular studies. news-medical.netnih.gov The tetrazine-TCO ligation is particularly notable for its extremely rapid kinetics, which allows for the efficient labeling of biomolecules in real-time. iris-biotech.denih.gov Finally, the bioorthogonal handles should be relatively small to minimize any potential structural or functional perturbation of the biomolecule being studied. news-medical.net

Positioning of (R,E)-TCO-NHS Ester within Click Chemistry Frameworks

The term "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. acs.orgresearchgate.net These reactions are characterized by their simplicity and reliability. Bioorthogonal chemistry and click chemistry are closely related concepts, and many bioorthogonal reactions, including the tetrazine ligation involving this compound, are considered types of click chemistry. acs.orgresearchgate.net

Specifically, the reaction between the trans-cyclooctene (B1233481) (TCO) moiety of the ester and a tetrazine falls under the category of copper-free click chemistry. iris-biotech.desigmaaldrich.com It is an inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netlumiprobe.com In this cycloaddition, the electron-poor tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. harvard.edu The reaction proceeds rapidly and irreversibly, forming a stable dihydropyridazine (B8628806) conjugate and releasing nitrogen gas as the sole byproduct. escholarship.orgresearchgate.net

The reaction between TCO and tetrazine is one of the fastest bioorthogonal click reactions known to date, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC. iris-biotech.dersc.orgmdpi.com This exceptional reactivity makes it ideal for applications where speed and efficiency are paramount, such as in vivo imaging and the labeling of low-abundance biomolecules. iris-biotech.dethno.org The (R,E) stereochemistry of the TCO component is a specific configuration that influences its reactivity and stability. sigmaaldrich.commedchemexpress.eu

Overview of this compound as a Reactive Handle in Chemical Biology

This compound is a bifunctional molecule designed for a two-step biomolecule labeling strategy. lumiprobe.comchemimpex.com It consists of two key functional groups: the N-hydroxysuccinimide (NHS) ester and the trans-cyclooctene (TCO) ring.

The NHS ester is an amine-reactive group. sigmaaldrich.comthermofisher.com It reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues found on the surface of proteins, to form a stable, covalent amide bond. thermofisher.comescholarship.org This reaction is a well-established method for attaching probes or handles to proteins and other amine-containing biomolecules. mdpi.comchemimpex.com The reaction is typically performed in buffers with a pH range of 7.2 to 8.5. thermofisher.com

The (R,E)-TCO group is the bioorthogonal reactive handle. sigmaaldrich.commedchemexpress.eu Once the TCO moiety is attached to a biomolecule via the NHS ester linkage, it can be specifically targeted with a molecule containing a tetrazine. medchemexpress.eu This second step, the tetrazine ligation, allows for the precise attachment of a reporter molecule, such as a fluorescent dye or a radiolabel, to the biomolecule of interest within a complex biological sample or a living organism. rsc.orgchemimpex.com The axial (a-TCO) conformation is noted for being more reactive and hydrophilic than other TCO isomers, which provides favorable properties for live-cell and in vivo labeling. sigmaaldrich.comsigmaaldrich.com

Data and Properties of this compound and Related Reactions

Table 1: Physicochemical Properties of a Representative TCO-NHS Ester Note: Properties can vary slightly based on the specific isomer and linker.

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO₅ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 281.30 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White solid | chemimpex.com |

| Functional Group 1 | NHS ester (Amine-reactive) | sigmaaldrich.com |

| Functional Group 2 | trans-Cyclooctene (Tetrazine-reactive) | sigmaaldrich.com |

| Storage Conditions | -20°C, desiccated | sigmaaldrich.comlumiprobe.com |

Table 2: Kinetic Data for Tetrazine-TCO Ligation The reaction rate is highly dependent on the specific structures of the tetrazine and TCO derivatives, as well as the reaction conditions.

| Reactants | Second-Order Rate Constant (k₂) | Conditions | Source(s) |

|---|---|---|---|

| TCO derivatives and Tetrazine derivatives | ~800 to 30,000 M⁻¹s⁻¹ | Aqueous media | iris-biotech.de |

| sTCO (strained TCO) and Diphenyl-s-tetrazine | up to 2.86 x 10⁵ M⁻¹s⁻¹ | 25°C in water | thno.org |

| TCO derivatives and Tetrazine derivatives | up to 3.3 x 10⁶ M⁻¹s⁻¹ | Not specified | rsc.orgmdpi.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H17NO5 |

|---|---|

Molekulargewicht |

267.28 g/mol |

IUPAC-Name |

[(1R,2E)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |

InChI |

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m0/s1 |

InChI-Schlüssel |

IXECMLNTLPRCJD-RWCYGVJQSA-N |

Isomerische SMILES |

C1CC/C=C/[C@@H](CC1)OC(=O)ON2C(=O)CCC2=O |

Kanonische SMILES |

C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for R,e Tco Nhs Ester Derivatives

General Synthetic Routes to Trans-Cyclooctene (B1233481) Scaffolds

The synthesis of the trans-cyclooctene core is a critical first step. A prevalent method for accessing trans-cyclooctenes is the photochemical isomerization of their more stable cis-isomers. nih.govnih.gov This process typically involves irradiating a solution of a cis-cyclooctene derivative in the presence of a singlet sensitizer, such as methyl benzoate. nih.gov To drive the equilibrium towards the desired trans-isomer, the reaction mixture is often flowed through a column containing silver nitrate (B79036) (AgNO₃) adsorbed onto silica (B1680970) gel. nih.govresearchgate.net The trans-isomer is selectively complexed and retained by the silver ions, while the cis-isomer is returned to the reaction flask for further photoisomerization. nih.govresearchgate.net This closed-loop flow system allows for the efficient and scalable synthesis of various functionalized trans-cyclooctenes, including those bearing hydroxyl and carboxylic acid groups. nih.gov

Alternative strategies for constructing the trans-cyclooctene ring system have also been explored. These include methods starting from 1,5-cyclooctadiene, which can be converted in two steps to trans-cyclooct-4-enone. nih.govnih.gov This ketone serves as a key intermediate for the diastereoselective synthesis of a variety of TCO derivatives. nih.govnih.govudel.edu Additionally, ring-opening metathesis has been mentioned as a pathway to form the trans-cyclooctene scaffold.

Chemical Derivatization Strategies for N-Hydroxysuccinimide Ester Formation

Once the functionalized trans-cyclooctene scaffold is obtained, the next crucial step is the introduction of the N-hydroxysuccinimide (NHS) ester. This amine-reactive group is essential for the subsequent conjugation of the TCO moiety to biomolecules.

Carboxylic Acid Activation Approaches

The most common method for forming an NHS ester is through the activation of a carboxylic acid precursor. amerigoscientific.com This typically involves the use of a coupling agent to facilitate the reaction between the TCO-carboxylic acid and N-hydroxysuccinimide.

A widely used class of coupling agents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). amerigoscientific.comcitizendium.org The reaction proceeds through an unstable O-acylisourea intermediate, which then reacts with NHS to form the more stable and amine-reactive NHS ester. citizendium.org For instance, a TCO-carboxylic acid derivative can be coupled with N-hydroxysuccinimide using DIC to yield the corresponding NHS ester. nih.gov

Other activating agents have also been employed. Triphosgene, in the presence of triethylamine (B128534), can be used to convert carboxylic acids into their corresponding N-hydroxysuccinimide esters in a rapid and efficient one-pot procedure at room temperature. tandfonline.comresearchgate.nettandfonline.com This method is applicable to a variety of aromatic and aliphatic carboxylic acids, providing good yields. tandfonline.com Another approach involves the use of triphenylphosphine (B44618) and iodine in the presence of triethylamine to activate the carboxylic acid for reaction with NHS. acs.org

The table below summarizes various reagents used for the synthesis of NHS esters from carboxylic acids.

| Activating Reagent System | Key Features |

| Carbodiimides (DCC, DIC) | Widely used, proceeds via O-acylisourea intermediate. amerigoscientific.comcitizendium.org |

| Triphosgene / Triethylamine | Rapid, one-pot reaction at room temperature, good yields. tandfonline.comresearchgate.nettandfonline.com |

| Triphenylphosphine / Iodine / Triethylamine | Mild conditions, applicable to a broad scope of carboxylic acids. acs.org |

| Palladium Catalysis | Couples (het)aryl halides with NHS under CO pressure. amerigoscientific.com |

Alternative Synthetic Pathways from Alcohols and Aldehydes

While less common for TCO-NHS ester synthesis, methods exist for generating NHS esters from alcohols and aldehydes, which could be adapted for TCO derivatives. These pathways typically involve an oxidation step. For example, alcohols and aldehydes can be converted to NHS esters under oxidizing conditions in the presence of N-hydroxysuccinimide. amerigoscientific.com One such method utilizes 2-iodoxybenzoic acid (IBX) as the oxidant. amerigoscientific.com Another approach employs a metal-free system with tert-butyl nitrite (B80452) to convert alcohols to N-hydroxyimide esters, which can then react with amines. researchgate.net The direct conversion of aldehydes to methyl esters can be achieved using various catalysts and oxidants, which could potentially be adapted for NHS ester formation. organic-chemistry.org The Mitsunobu reaction, which typically converts an alcohol to an ester using triphenylphosphine and an azodicarboxylate like DEAD, represents another potential, though indirect, route. nih.govorganic-chemistry.orgwikipedia.org

Synthesis of Stereoisomeric Forms of TCO-NHS Ester

The stereochemistry of the substituent on the trans-cyclooctene ring has a profound impact on its reactivity. The axial isomer of TCO derivatives generally exhibits significantly higher reaction rates in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines compared to the equatorial isomer. nih.govtcichemicals.com

Focus on (R,E)-Isomer Synthesis and Diastereoselectivity

The synthesis of the specific (R,E)-isomer, which corresponds to the axial configuration, is a key objective. vulcanchem.com Achieving high diastereoselectivity in the synthesis of TCO derivatives has been a significant challenge, with many methods yielding mixtures of axial and equatorial isomers. nih.govudel.edu For example, the photoisomerization of 5-hydroxy-cis-cyclooctene produces a 2.2:1 ratio of equatorial to axial isomers, limiting the yield of the more reactive axial form to less than 24%. nih.gov

To overcome this limitation, methods have been developed that favor the formation of the axial isomer. A notable strategy involves the stereocontrolled 1,2-addition of nucleophiles to trans-cyclooct-4-enone. nih.govnih.govnih.gov Computational models predict that nucleophilic addition to the equatorial face of the enone is favored, leading to the formation of the desired axial alcohol. nih.govresearchgate.net For example, the reaction of trans-cyclooct-4-enone with methyl α-lithioacetate produces an ester product with high diastereoselectivity, which can then be converted to the NHS ester. nih.gov This approach provides a high-yield, diastereoselective platform for a range of "a-TCOs" (axial-enriched TCOs). nih.govnih.govudel.edu

Another strategy involves an iodolactonization reaction of a cyclooctene (B146475) with a carboxylic acid substituent. chemrxiv.org This intramolecular reaction can stereoselectively install a hydroxyl group, which after subsequent steps including photoisomerization, leads to separable axial and equatorial TCO diastereomers. chemrxiv.org

Comparison with Axial vs. Equatorial TCO Derivatives

The distinction between axial and equatorial TCO derivatives is crucial for their application. The axial isomers are not only more reactive but can also confer favorable physicochemical properties. nih.gov For instance, an axial TCO derivative was found to be more than twice as reactive as the axial isomer of 5-hydroxy-trans-cyclooctene and nearly seven times more reactive than the corresponding equatorial isomer in reactions with a tetrazine derivative. nih.gov The table below highlights the reactivity differences.

| TCO Derivative | Isomer | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazinyl succinamic acid (M⁻¹s⁻¹) | Reference |

| a-TCO derivative 14 | Axial | 150,000 ± 8000 | nih.gov |

| 5-hydroxy-trans-cyclooctene (4a) | Axial | 70,000 ± 1800 | nih.gov |

| 5-hydroxy-trans-cyclooctene (4b) | Equatorial | 22,400 ± 40 | nih.gov |

The synthesis of these distinct isomers often requires careful chromatographic separation after the initial reaction, as many synthetic routes produce a mixture. vulcanchem.com The development of diastereoselective synthetic methods is therefore a key area of research to improve the accessibility and utility of the highly reactive (R,E)-TCO-NHS ester and its derivatives.

Mechanistic and Kinetic Investigations of R,e Tco Nhs Ester Reactivity

Reaction Mechanism of N-Hydroxysuccinimide (NHS) Esters with Primary Amines

The conjugation of the (R,E)-TCO-NHS Ester to biomolecules is typically initiated through the reaction of the NHS ester with primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue. papyrusbio.com This reaction is a cornerstone of bioconjugation chemistry due to its efficiency and the stability of the resulting amide bond. papyrusbio.comcreative-proteomics.com

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.comglenresearch.com The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. papyrusbio.comglenresearch.com This leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide (NHS) moiety is eliminated as a leaving group, resulting in the formation of a stable amide bond between the TCO-containing molecule and the primary amine-bearing biomolecule. creative-proteomics.comglenresearch.com While primary amines are the most common targets, other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, the guanidinium (B1211019) group of arginine, and the sulfhydryl group of cysteine have also been observed to react with NHS esters, although generally to a lesser extent. stackexchange.com

The efficiency of the NHS ester-amine reaction is highly dependent on the pH of the reaction medium. interchim.frlumiprobe.com For the primary amine to be an effective nucleophile, it must be in its deprotonated state. papyrusbio.comatto-tec.com At low pH, the amino group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive. interchim.frlumiprobe.com Conversely, at high pH, while the concentration of deprotonated amines increases, a competing reaction, the hydrolysis of the NHS ester, becomes significant. interchim.frthermofisher.com

Hydrolysis involves the reaction of the NHS ester with water, leading to the formation of an unreactive carboxylic acid and the release of NHS. This side reaction reduces the amount of NHS ester available for conjugation with the target amine. thermofisher.com The rate of hydrolysis increases with increasing pH. atto-tec.comthermofisher.com Therefore, an optimal pH range is crucial for maximizing the yield of the desired conjugate. Most NHS ester conjugations are performed at a pH between 7.2 and 8.5, which provides a balance between ensuring sufficient deprotonation of the primary amines and minimizing the rate of hydrolysis. creative-proteomics.comthermofisher.com For instance, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 and 0°C to just 10 minutes at pH 8.6 and 4°C. thermofisher.comescholarship.org

| Factor | Effect on NHS Ester Reaction with Primary Amines |

| Low pH (<7) | Amine groups are protonated and non-nucleophilic, leading to low reaction efficiency. interchim.frlumiprobe.com |

| Optimal pH (7.2-8.5) | A good balance between deprotonated, reactive amines and a manageable rate of hydrolysis. creative-proteomics.comthermofisher.com |

| High pH (>8.5) | Increased rate of NHS ester hydrolysis, which competes with the amine reaction and reduces conjugation yield. interchim.frthermofisher.com |

Kinetic Analysis of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The second key reaction involving the this compound is the inverse electron-demand Diels-Alder (IEDDA) cycloaddition between the trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine derivative. smolecule.cominterchim.fr This bioorthogonal reaction is renowned for its exceptionally fast kinetics, allowing for rapid and specific labeling even at low concentrations. interchim.friris-biotech.de The reaction mechanism involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product. iris-biotech.denih.gov

The kinetics of the TCO-tetrazine ligation are among the fastest known for bioorthogonal reactions, with second-order rate constants (k₂) often exceeding 10³ M⁻¹s⁻¹. nih.gov The specific rate constant is highly dependent on the structures of both the TCO and the tetrazine. For instance, more strained TCO derivatives, such as those fused with a cyclopropane (B1198618) ring (sTCO), exhibit significantly higher reactivity. frontiersin.org The electronic properties of the tetrazine also play a crucial role; electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction. nih.govharvard.edu

Below is a table summarizing representative second-order rate constants for the reaction between various TCO derivatives and tetrazines, illustrating the impact of structural modifications on reactivity.

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine (DIPY) | 1,4-Dioxane | 25 | 620 acs.org |

| TCO-PEG₄ | MeEVE | DPBS | 37 | 2750 acs.org |

| TCO-PEG₄ | MeDHP | DPBS | 37 | 1820 acs.org |

| TCO-PEG₄ | DHP₂ | DPBS | 37 | 6450 acs.org |

| d-TCO | Diphenyl-s-tetrazine | MeOH | 25 | 520 nih.gov |

| d-TCO (syn-3a) | Water-soluble dipyridyl-s-tetrazine (12) | Water | 25 | 366,000 ± 15,000 nih.gov |

| d-TCO (anti-3a) | Water-soluble dipyridyl-s-tetrazine (12) | Water | 25 | 318,000 ± 2,900 nih.gov |

| sTCO | di-2-pyridyl-s-tetrazine | Water | N/A | 3,300,000 researchgate.net |

This table is for illustrative purposes and includes data for various TCO and tetrazine structures to demonstrate the range of reactivities.

The rate of the IEDDA reaction is influenced by several factors beyond the intrinsic reactivity of the TCO and tetrazine.

Concentration: As a second-order reaction, the rate is directly proportional to the concentrations of both the TCO and the tetrazine. Even with high rate constants, reactions can be slow if the concentrations of the reactants are very low. interchim.fr

Temperature: Like most chemical reactions, the rate of the TCO-tetrazine ligation increases with temperature. However, the high intrinsic reactivity often allows for efficient ligation even at ambient or physiological temperatures. nih.gov

Solvent: The reaction is known to proceed efficiently in aqueous media, a key advantage for biological applications. iris-biotech.defrontiersin.org In fact, hydrophobic effects in water can sometimes accelerate the reaction. nih.gov

Electronic Effects: The reactivity of the TCO can be enhanced by introducing electron-donating groups, which raises the energy of the highest occupied molecular orbital (HOMO). nih.govmdpi.com Conversely, the reactivity of the tetrazine is increased by electron-withdrawing groups, which lower the energy of the lowest unoccupied molecular orbital (LUMO). nih.govharvard.edu This narrowing of the HOMO-LUMO gap accelerates the reaction. nih.govmdpi.com

Steric Effects: Steric hindrance can impact reaction rates. For example, monosubstituted tetrazines often react faster than their disubstituted counterparts. rsc.org

Stereochemical Considerations in TCO-Tetrazine Ligation

The stereochemistry of the trans-cyclooctene dienophile can have a notable effect on the kinetics of the IEDDA reaction. Studies have shown that different stereoisomers of functionalized TCOs can exhibit different reactivities. For example, the axial isomer of a 5-hydroxy-TCO has been found to be more reactive than the corresponding equatorial isomer. rsc.orgnih.gov Similarly, slight differences in reactivity have been observed between syn- and anti-diastereomers of other TCO derivatives. rsc.orgresearchgate.net This highlights that the specific three-dimensional arrangement of atoms in the TCO ring and its substituents can influence the transition state energy of the cycloaddition, thereby affecting the reaction rate.

Isomerization Pathways of the Trans-Cyclooctene Moiety

The unique reactivity of the trans-cyclooctene (TCO) core is intrinsically linked to its strained trans configuration. However, this high-energy state also makes it susceptible to isomerization to its more stable, but significantly less reactive, cis-isomer. researchgate.netlookchem.com This transformation represents a primary deactivation pathway for TCO-based reagents and is a critical consideration in their application, particularly within complex biological systems. nih.gov

Trans-to-Cis Isomerization in Biological Environments

The isomerization of trans-cyclooctene to its cis-form can be accelerated in biological environments due to the presence of certain endogenous molecules. researchgate.net One of the key drivers of this isomerization is the presence of copper-containing serum proteins. nih.govsnmjournals.org Studies have shown that these proteins can mediate the conversion of the trans-isomer to the cis-isomer, thereby deactivating the TCO moiety. nih.govsnmjournals.org

The presence of thiols, which are abundant in biological systems, can also promote the isomerization of some TCO derivatives, although the stability in the presence of thiols can vary between different TCO structures. tcichemicals.comrsc.org For instance, some conformationally strained TCO derivatives, such as d-TCO, have been designed to exhibit enhanced stability in the presence of thiols. rsc.orgnih.gov The mechanism of thiol-promoted isomerization is thought to involve a radical-based process. researchgate.net The rate of isomerization can also be influenced by temperature; for example, at 90°C, a noticeable conversion from the trans to the cis-isomer occurs over time. rsc.org

It has been observed that conjugating TCO to a large biomolecule, such as an antibody, can enhance its in vivo stability by shielding it from these isomerizing agents. researchgate.net However, even when conjugated, a slow deactivation of TCO in serum over a 24-hour period has been reported. nih.gov

Impact of Isomerization on Bioorthogonal Reactivity

The conversion of the trans-cyclooctene to its cis-isomer has a profound impact on its bioorthogonal reactivity, dramatically reducing its reaction rate with tetrazines. researchgate.net The trans-isomer is reported to be seven times more reactive in inverse electron-demand Diels-Alder (IEDDA) reactions than its cis-counterpart. broadpharm.com This significant drop in reactivity upon isomerization is a major limitation for applications that require rapid and efficient labeling, especially when working with low concentrations of reactants. lookchem.com

Theoretical Studies and Computational Modeling of this compound Reactivity

Theoretical studies and computational modeling have been instrumental in understanding and predicting the reactivity of trans-cyclooctene derivatives, including this compound. These approaches provide valuable insights into the electronic and structural factors that govern the kinetics of the IEDDA reaction.

Quantum mechanical calculations, such as those using density functional theory (DFT), have been employed to investigate the reaction between TCO esters and various tetrazines. cam.ac.uk These calculations have shown that the initial cycloaddition step is significantly faster for TCO esters compared to less strained dienophiles like vinyl esters. cam.ac.uk

The distortion/interaction model has been a particularly powerful tool for analyzing the reactivity of strained dienophiles. researchgate.netrsc.org This model posits that the high reactivity of strained alkenes like trans-cyclooctene is due to their pre-distorted conformation, which resembles the transition state structure of the Diels-Alder reaction. nih.govresearchgate.net This pre-distortion minimizes the energy required to achieve the transition state geometry, thus accelerating the reaction. researchgate.netrsc.org Computational studies have revealed that the "crown" conformation of trans-cyclooctene is energetically more favorable for reaction than the "half-chair" conformation of cis-cyclooctene. researchgate.net

Furthermore, computational models have been used to guide the design of new TCO derivatives with enhanced reactivity and stability. rsc.orgnih.gov By calculating parameters such as the distortion energy and the interaction energy between the TCO and tetrazine, researchers can predict how modifications to the TCO scaffold will affect the reaction rate. For example, the introduction of a cis-fused dioxolane ring in d-TCO derivatives was computationally predicted and later experimentally confirmed to increase strain and, consequently, the reaction rate. nih.govnih.gov The predicted rate enhancement for d-TCO was in good agreement with experimental observations. nih.gov

Frontier molecular orbital (FMO) theory is another key concept applied in these computational studies. researchgate.netacs.org In the context of the IEDDA reaction, the rate is largely governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile (TCO) and the lowest unoccupied molecular orbital (LUMO) of the diene (tetrazine). mdpi.com Electron-donating groups on the TCO can raise its HOMO energy, leading to a smaller HOMO-LUMO gap and a faster reaction. mdpi.com Conversely, electron-withdrawing groups on the tetrazine lower its LUMO energy, which also accelerates the reaction. researchgate.netrsc.org Computational models can accurately predict these orbital energies and thus guide the rational design of optimized reaction partners. rsc.org

Strategies for Bioconjugation and Functionalization with R,e Tco Nhs Ester

Conjugation to Amine-Containing Biomolecules

The primary application of (R,E)-TCO-NHS Ester lies in its ability to label biomolecules that possess primary amine groups. chemimpex.commedchemexpress.com The NHS ester end of the molecule reacts specifically with these amines under mild pH conditions (typically pH 7-9) to form a stable amide bond. interchim.frvulcanchem.com This reaction is a cornerstone of many bioconjugation strategies.

Labeling of Proteins and Peptides via Lysine (B10760008) Residues

Proteins and peptides are rich in primary amines, primarily from the side chain of lysine residues and the N-terminal α-amino group. biotium.comnih.gov this compound is widely used to label these biomolecules, introducing a TCO group that can then participate in inverse-electron demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine-modified molecules. interchim.frrsc.org This two-step approach is a powerful method for protein-protein conjugation, fluorescent labeling, and the development of antibody-drug conjugates. chemimpex.cominterchim.fr

The labeling process is typically carried out in an aqueous buffer at a pH between 7 and 9. interchim.fr While the reaction with amines is favored at higher pH, the hydrolysis of the NHS ester also increases, which can reduce labeling efficiency. escholarship.org Therefore, a balance must be struck, and reactions are often performed with a molar excess of the TCO-NHS ester to drive the conjugation to completion. interchim.frescholarship.org Labeling efficiency can be influenced by protein concentration, with higher concentrations generally leading to better results. interchim.frbiotium.com

Table 1: Typical Reaction Parameters for Labeling Proteins with this compound

| Parameter | Recommended Condition | Rationale |

| pH | 7.0 - 9.0 | Balances amine reactivity with NHS ester hydrolysis. interchim.frescholarship.org |

| Molar Excess of TCO-NHS Ester | 10 to 1000 equivalents | Drives the reaction towards completion and accounts for hydrolysis. nih.gov |

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations improve labeling efficiency. interchim.frbiotium.com |

| Reaction Time | 30 - 60 minutes at room temperature | Generally sufficient for high labeling efficiency. interchim.frvulcanchem.com |

| Quenching | Addition of a primary amine (e.g., Tris buffer) | Stops the reaction by consuming unreacted NHS ester. interchim.fr |

Modification of Amine-Modified Oligonucleotides

This compound is also a valuable reagent for the modification of synthetic oligonucleotides. broadpharm.comgoogle.com To achieve this, the oligonucleotide must first be synthesized with a primary amine group. This can be introduced at the 5' or 3' terminus, or internally using an amino-modified nucleotide. genelink.comidtdna.com The TCO-NHS ester is then reacted with the amine-modified oligonucleotide in a post-synthesis conjugation step to introduce the TCO moiety. genelink.comsigmaaldrich.com

This process yields TCO-labeled oligonucleotides that can be used in a variety of applications, including the construction of complex DNA nanostructures and the development of diagnostic probes. genelink.com The resulting TCO-modified oligos can be efficiently conjugated to other molecules, such as proteins or fluorescent dyes, that have been functionalized with a tetrazine group. broadpharm.com

Table 2: Post-Synthesis Conjugation of this compound to Amine-Modified Oligonucleotides

| Step | Description | Key Considerations |

| 1. Synthesis | An oligonucleotide is synthesized with a primary amine modification. | The amine can be at the 5'-end, 3'-end, or an internal position. genelink.com |

| 2. Conjugation | The amine-modified oligonucleotide is reacted with this compound. | This is a manual, post-synthesis step. genelink.comsigmaaldrich.com |

| 3. Purification | The TCO-labeled oligonucleotide is purified to remove excess reagent. | Precipitation or HPLC can be used. sigmaaldrich.com |

Considerations for Site-Selective N-Terminal Labeling

While labeling lysine residues is a common strategy, it often results in a heterogeneous mixture of products with the TCO group attached at various positions. nih.gov For applications requiring a homogeneously labeled protein, site-selective modification of the N-terminal α-amino group is a more desirable approach. researchgate.netmdpi.com

Achieving N-terminal selectivity with NHS esters is challenging due to the higher abundance and similar reactivity of lysine ε-amino groups. nih.govrsc.org However, by carefully controlling the reaction pH, it is possible to exploit the difference in pKa values between the N-terminal α-amino group and the lysine side-chain amines to favor N-terminal labeling. mdpi.com More advanced strategies involve converting the NHS ester into a more chemoselective thioester in situ, which then reacts specifically with an N-terminal cysteine residue. researchgate.netnih.govnih.gov This "one-pot" two-step method allows for highly selective and stoichiometric labeling of the protein N-terminus. nih.govnih.gov

Integration into Macromolecular Assemblies

The utility of this compound extends beyond the labeling of individual biomolecules to the functionalization of larger macromolecular structures. This enables the creation of advanced materials for drug delivery, diagnostics, and biosensing.

Functionalization of Liposomes and Nanoparticles

Liposomes and nanoparticles are widely explored as drug delivery vehicles and imaging agents. nih.govmpg.de this compound can be used to functionalize the surface of these particles, preparing them for subsequent bioorthogonal conjugation. nih.govd-nb.info This is typically achieved by first incorporating lipids or polymers with primary amine groups into the nanoparticle structure. nih.govnih.gov The TCO-NHS ester is then reacted with these amines to covalently attach the TCO group to the particle surface. d-nb.infonih.gov

This strategy has been successfully employed to create TCO-functionalized liposomes and magnetic nanoparticles. d-nb.infonih.gov These TCO-decorated nanoparticles can then be targeted to specific cells or tissues by reacting them with tetrazine-modified antibodies or other targeting ligands. researchgate.net This pre-targeting approach, where the nanoparticle and the targeting agent are administered separately and react in vivo, is a promising strategy for enhancing the efficacy and reducing the side effects of targeted therapies. nih.govacs.org

Surface Modification for Biosensor and Material Science Applications

The ability to introduce a highly reactive TCO group onto various surfaces is of great interest in the fields of biosensors and materials science. smolecule.com this compound can be used to modify surfaces that have been pre-functionalized with primary amines, such as aminosilane-coated glass slides or microplates. interchim.fr This creates a surface that is ready for the immobilization of tetrazine-modified biomolecules, such as proteins or antibodies. researchgate.net

This approach has been used to develop more sensitive ELISA-type assays by increasing the density of antibodies on the surface. researchgate.net It has also been employed in the development of on-chip biosensors for the label-free monitoring of molecular interactions. nih.gov The fast and specific nature of the TCO-tetrazine reaction allows for the rapid and controlled immobilization of molecules onto the sensor surface. nih.govthno.org

Impact of Linker Design on Conjugation Efficiency and Reactivity

The chemical linker connecting the (R,E)-trans-cyclooctene (TCO) moiety to the N-hydroxysuccinimide (NHS) ester plays a critical role in the successful bioconjugation of molecules. The design of this linker directly influences the efficiency of the conjugation reaction and the reactivity of the resulting TCO-functionalized molecule. Key aspects of linker design include the incorporation of hydrophilic spacers and the modulation of linker length and rigidity.

Hydrophilic Spacers for Enhanced Reactivity and Reduced Steric Hindrance

The inclusion of hydrophilic spacers, most notably polyethylene (B3416737) glycol (PEG) chains, in the linker arm of this compound has been shown to significantly improve bioconjugation outcomes. interchim.frbiocompare.com These spacers enhance the water solubility of the TCO-NHS ester reagent, which is crucial for reactions performed in aqueous buffers, the common environment for biological molecules. interchim.frbroadpharm.com

Key Research Findings:

Improved Solubility and Reduced Aggregation: The inherent hydrophobicity of the TCO group can lead to the aggregation of labeled proteins in solution. The incorporation of a hydrophilic PEG spacer mitigates this issue, improving the solubility of the conjugate and preventing aggregation. interchim.fr

Minimized Steric Hindrance: The flexible and extended nature of PEG spacers provides a physical separation between the TCO group and the biomolecule to which it is attached. This separation minimizes steric hindrance, allowing for more efficient ligation with its tetrazine reaction partner. interchim.frbiocompare.com Studies have shown that adding a PEG linker can prevent the TCO moiety from being buried within the hydrophobic regions of a protein, thereby increasing its accessibility and functional yield. escholarship.orgescholarship.org

Enhanced Labeling Efficiency: The combination of increased solubility and reduced steric hindrance leads to a significant improvement in labeling efficiency. interchim.fr Research comparing TCO-NHS esters with and without PEG spacers has demonstrated that the presence of a PEG linker can lead to higher functional yields in the subsequent bioorthogonal reaction. escholarship.orgescholarship.org For instance, the incorporation of PEG chains was suggested to be a factor in achieving 100% TCO reactivity recovery in certain antibody conjugation studies. escholarship.orgescholarship.org

Effect of Linker Length and Rigidity on Conjugate Properties

The length and rigidity of the linker are additional design parameters that can be fine-tuned to optimize the properties of the final bioconjugate.

Key Research Findings:

Linker Length: The length of the PEG spacer can be varied to achieve optimal results for different applications. Longer PEG chains, such as PEG12 or even PEG36, can provide greater separation and solubility. interchim.frbroadpharm.com However, the choice of length can be a trade-off. While longer linkers can be advantageous for large biomolecules like antibodies by minimizing steric clashes , they might not always be ideal. For example, in the context of PROTACs, shorter PEG linkers (e.g., PEG3-PEG4) are often preferred to maintain cell permeability. One study found that while PEG4-TCO conjugation was highly efficient, a much longer PEG24-TCO linker resulted in approximately half the attachment levels to an antibody. nih.gov

Linker Rigidity: While flexible linkers like PEG are common, the rigidity of the linker can also influence reactivity. A study noted that the non-rigid nature of PEG polymers could potentially allow the TCO group to loop back and interact hydrophobically with the antibody, similar to what is observed with a simple NHS-TCO linker without a spacer. escholarship.org This suggests that in some cases, a more rigid linker might be beneficial to ensure the TCO group remains exposed and reactive. However, another study concluded that integrating both a PEG spacer and a short hydrophobic alkyl chain did not improve, and in fact decreased, TCO reactivity, suggesting a complex interplay between hydrophilicity, length, and rigidity. escholarship.org

| Linker Feature | Impact on Conjugation | Research Findings |

|---|---|---|

| Hydrophilic Spacers (e.g., PEG) | Increases water solubility, reduces aggregation, minimizes steric hindrance, enhances labeling efficiency. | PEG spacers significantly improve labeling efficiency and prevent aggregation of labeled proteins. interchim.frbiocompare.com They can prevent the TCO group from being buried within the protein. escholarship.orgescholarship.org |

| Linker Length | Affects steric hindrance and accessibility. Optimal length is application-dependent. | Longer PEG chains (PEG12, PEG36) are available. interchim.frbroadpharm.com PEG4-TCO showed higher antibody conjugation efficiency than PEG24-TCO. nih.gov Shorter PEGs are often preferred for PROTACs. |

| Linker Rigidity | Can influence the orientation and accessibility of the TCO group. | The flexibility of PEG may allow for undesirable hydrophobic interactions between the TCO and the biomolecule. escholarship.org |

Optimization of Conjugation Parameters

Beyond linker design, the efficiency of bioconjugation with this compound is highly dependent on the careful optimization of reaction parameters. These include the molar ratios of reactants, the choice of solvent systems and buffer conditions, and methods to control the final degree of modification.

Molar Ratios of Reactants

The stoichiometry between the this compound and the amine-containing biomolecule is a critical factor in controlling the extent of labeling.

Key Research Findings:

NHS Ester to Biomolecule Ratio: Generally, a molar excess of the TCO-NHS ester is used to drive the reaction towards completion and account for competing hydrolysis of the NHS ester in aqueous solutions. escholarship.org The specific excess can vary significantly depending on the biomolecule and desired outcome. For example, studies have used molar excesses ranging from 10-fold to 100-fold when modifying antibodies. escholarship.orgnih.gov Another protocol suggests a 20-fold molar excess of the NHS reagent for protein labeling. interchim.fr

Controlling Degree of Modification: By adjusting the molar ratio of the TCO-NHS ester to the target biomolecule, it is possible to control the number of TCO groups introduced. escholarship.org This is important because a high degree of modification can sometimes interfere with the biological activity of the protein. escholarship.org

TCO-Functionalized Biomolecule to Tetrazine Partner Ratio: In the subsequent bioorthogonal reaction, a slight molar excess of the tetrazine-containing molecule (e.g., 1.05-1.5 molar equivalents) is often recommended to ensure complete consumption of the TCO-labeled biomolecule. interchim.fr

Solvent Systems and Buffer Conditions

The choice of solvent and the pH of the reaction buffer are paramount for achieving efficient conjugation while maintaining the integrity of the biomolecule.

Key Research Findings:

Solvents for NHS Esters: this compound, particularly non-PEGylated versions, can have limited water solubility. escholarship.orgthermofisher.com Therefore, it is common practice to first dissolve the reagent in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing the biomolecule. interchim.frescholarship.orgsigmaaldrich.com

Buffer pH: The reaction between an NHS ester and a primary amine is pH-dependent. The reaction is typically carried out at a pH between 7 and 9. interchim.fr A pH of 8.0 to 9.0 is often favored to enhance the reactivity of the primary amines. However, there is a trade-off, as the rate of NHS ester hydrolysis also increases with higher pH. escholarship.orgthermofisher.com The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6. escholarship.orgescholarship.org Therefore, a balance must be struck. Common buffers include phosphate-buffered saline (PBS) and sodium borate (B1201080) (NaB) buffer at pH 8.5. escholarship.orgsigmaaldrich.com Some protocols use PBS supplemented with sodium bicarbonate to achieve the desired alkaline conditions. escholarship.orgnih.gov

Buffer Composition: It is crucial to use amine-free buffers, such as PBS, borate, or carbonate buffers, as buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with the NHS ester. sigmaaldrich.com If a quenching step is needed, a buffer like Tris can be added after the desired reaction time to consume any remaining unreacted NHS ester. interchim.fr

Control of Modification Yield and Functionality

Achieving a high yield of functionally active conjugate requires careful control over the entire process, from reaction setup to purification.

Key Research Findings:

Reaction Time and Temperature: Conjugation reactions are often carried out at room temperature for a duration ranging from 30 minutes to a few hours. interchim.frescholarship.orgnih.gov One protocol suggests incubating for 1 hour at room temperature. interchim.fr Another study used a 3-hour incubation at room temperature. escholarship.orgnih.gov

Protein Concentration: Using a higher concentration of the protein or biomolecule is often preferred. This increases the likelihood of a productive reaction between the NHS ester and the target amine, allowing it to better compete with hydrolysis. escholarship.org

Quenching the Reaction: After the desired incubation period, the reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0. interchim.fr This will react with and cap any unreacted TCO-NHS ester.

Purification: Following the reaction, it is essential to remove excess, unreacted TCO-NHS ester and the NHS byproduct. This is typically achieved using size-based separation methods like desalting spin columns or dialysis. interchim.frescholarship.org

| Parameter | Typical Conditions & Considerations | Research Findings |

|---|---|---|

| Molar Ratios | Molar excess of TCO-NHS ester (e.g., 10-100x) is used to label biomolecules. Slight excess of tetrazine partner (e.g., 1.05-1.5x) in the subsequent click reaction. | Adjusting the molar ratio allows for control over the degree of modification. escholarship.org A 20-fold excess of NHS reagent is a common recommendation. interchim.fr |

| Solvent Systems | TCO-NHS ester is often dissolved in anhydrous DMSO or DMF before addition to the aqueous reaction. | Organic solvents are necessary for water-insoluble NHS esters. escholarship.orgthermofisher.com |

| Buffer Conditions | Amine-free buffers (PBS, borate, carbonate) at pH 7-9. pH 8.0-9.0 is common but increases hydrolysis rate. | A pH of 7-9 is optimal for the amine reaction. interchim.fr Hydrolysis of the NHS ester is significantly faster at higher pH. escholarship.orgthermofisher.com |

| Control of Yield | Higher protein concentration is preferred. Reaction at room temperature for 30 min - 3 hours. Quenching with Tris buffer. Purification via desalting columns or dialysis. | Higher protein concentrations improve reaction efficiency against hydrolysis. escholarship.org Purification is necessary to remove excess reagents. interchim.fr |

Methods for Assessing Conjugation Efficiency and Bioconjugate Integrity

The successful conjugation of this compound to a biomolecule and the subsequent integrity of the resulting bioconjugate are critical for its intended application. A variety of analytical techniques are employed to confirm the efficiency of the conjugation reaction and to characterize the final product. These methods provide both qualitative and quantitative data on the degree of labeling, purity, and stability of the bioconjugate.

A primary consideration in assessing conjugation efficiency is the potential for hydrolysis of the NHS ester, which competes with the amine reaction in aqueous environments. The rate of hydrolysis increases with higher pH, emphasizing the need for careful control of reaction conditions. escholarship.org

Commonly used methods for assessing conjugation efficiency and bioconjugate integrity include:

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the bioconjugate. An increase in mass corresponding to the addition of the TCO moiety confirms successful conjugation. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used for this purpose. escholarship.orgnih.govrsc.orgnih.govresearchgate.netnih.govacs.org For instance, MALDI-TOF analysis can reveal the distribution of species with different numbers of TCO groups attached to a protein, allowing for the calculation of the average degree of labeling. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the bioconjugate from unreacted starting materials and byproducts. lookchem.comnih.govrsc.orgrsc.org By comparing the chromatograms of the reaction mixture before and after conjugation, the formation of the new product can be monitored. nih.gov HPLC can also be used to quantify the extent of the reaction and to purify the desired bioconjugate. rsc.orgrsc.org It is particularly useful for monitoring the isomeric purity of TCO derivatives before conjugation. lookchem.com

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used method to visualize the results of protein conjugation. The increase in molecular weight of the protein after conjugation with this compound results in a noticeable shift in the band position on the gel compared to the unconjugated protein. rsc.orgnih.govresearchgate.netlookchem.comresearchgate.netacs.orgnih.gov This technique provides a straightforward qualitative assessment of the conjugation reaction. researchgate.netresearchgate.net When the TCO-labeled biomolecule is subsequently reacted with a fluorescently tagged tetrazine, the conjugation can be visualized by fluorescence scanning of the gel. nih.govacs.org

UV-Visible Spectroscopy can be employed to assess the integrity of the NHS ester group by monitoring the release of the N-hydroxysuccinimide leaving group, which absorbs light at approximately 260 nm. thermofisher.com It can also be used to monitor the kinetics of the subsequent inverse-electron-demand Diels-Alder (iEDDA) reaction by following the disappearance of the characteristic absorbance of the tetrazine reactant. rsc.org However, it's noted that for some applications, there may be limitations in correlating UV/Vis absorption with conjugation effectiveness. rsc.org

Binding Assays , such as Enzyme-Linked Immunosorbent Assay (ELISA) or Western blot, are crucial for confirming that the biological activity and antigenicity of the biomolecule (e.g., an antibody) are preserved after conjugation. rsc.orgmdpi.com These functional assays ensure that the modification with this compound does not compromise the integrity and function of the bioconjugate. mdpi.com

The following tables summarize key findings from research articles regarding the assessment of conjugation efficiency and bioconjugate integrity.

| Technique | Analyte | Key Findings | Reference |

| MALDI-TOF MS | sdAb-TCO-PEG4 conjugate | Confirmed that ~65% of the single-domain antibody (sdAb) was modified with one prosthetic group. | nih.gov |

| MALDI-TOF MS | Fab-Tetrazine & Fab-Cy5 | Determined the molecular weights of the native Fab fragment (48.0k Da) and the Cy5-conjugated Fab (49.5k Da), confirming successful conjugation. | rsc.org |

| MALDI-TOF MS | sfGFP-TCOK-glycan conjugate | Showed complete conversion to the cycloaddition product with a corresponding mass gain. | nih.gov |

| MALDI-TOF MS | Antibody-TCO conjugates | Used to determine the total number of TCO attachments per antibody, which has been reported as high as 10-20. | nih.gov |

| MALDI-TOF MS | AlbuCatcher (SC-HSA conjugate) | The measured mass (79,865 m/z) corresponded well with the expected value (79,975 m/z), indicating successful conjugation. | researchgate.net |

| MALDI-TOF-MS | TCO-U36 Antibody Conjugate | Determined TCO-to-antibody ratios ranging from 6.2 to 27.2 depending on the reaction conditions. | acs.org |

| Technique | Analyte | Key Findings | Reference |

| HPLC | TCO-PEGylated derivatives | Monitored the isomerization of TCO to its less reactive cis-isomer (CCO) during synthesis, ensuring high isomeric purity (>94%) before antibody conjugation. | lookchem.com |

| HPLC | TCO-DMEDA-Tyr-BODIPY release | Used to monitor the click-to-release reaction, noting that buffered HPLC conditions are necessary to avoid "pseudo-release" caused by acidic additives. | nih.gov |

| HPLC | SST-Tetrazine and SST-PEG12 | Purified the crude products and confirmed the formation of the desired conjugates by retention time shifts. | rsc.org |

| HPLC | TCO-peptide and [18F]AmBF3-tetrazine conjugates | Detected a complex mixture of products, highlighting the need for careful analysis of the reaction mixture. | rsc.org |

| Technique | Analyte | Key Findings | Reference |

| SDS-PAGE | Orthogonally labeled proteins (BSA-TCO) | Visualized the successful labeling of bovine serum albumin (BSA) with TCO through a band shift. | researchgate.net |

| SDS-PAGE | Fab-Tetrazine and Fab-PEG113 | Showed a clear molecular weight increase after conjugation of the Fab fragment with a PEG chain. | rsc.org |

| SDS-PAGE | sfGFP-TCOK and tetrazine-glycan | A strong fluorescent band corresponding to the conjugated protein was observed, which was absent in control experiments. | nih.govacs.org |

| SDS-PAGE | Antibody-nanogel conjugates | Used to calculate the conjugation efficiency between antibodies and nanogels, showing that the TCO-Tz reaction was more efficient than the DBCO-N3 reaction. | nih.gov |

| SDS-PAGE | SC-frTet and HSA-TCO | Analysis of the reaction mixture allowed for the determination of a 91% conjugation yield for the SC-T89 variant. | researchgate.net |

Advanced Academic Research Applications of R,e Tco Nhs Ester

Development of Bioorthogonal Probes for Biological Systems

The ability to attach TCO groups to biomolecules using (R,E)-TCO-NHS Ester is fundamental to the development of bioorthogonal probes. researchgate.net These probes allow researchers to study molecules in their native environment within living systems without interfering with normal biochemical processes. researchgate.net The strategy involves a two-step approach: first, a biomolecule of interest is tagged with the TCO group via the NHS ester's reaction with an amine. Second, a reporter molecule—such as a fluorescent dye or a radionuclide—carrying a tetrazine group is introduced. The tetrazine rapidly and selectively "clicks" onto the TCO-tagged biomolecule, making it detectable for imaging and analysis. nih.govlookchem.com

This compound is instrumental in strategies for fluorescently labeling proteins on the surface of living cells for advanced microscopy. nih.gov The NHS ester group readily reacts with the primary amine groups found in the side chains of lysine (B10760008) residues on surface-exposed proteins. escholarship.orgnih.gov This covalent modification anchors TCO groups to the cell membrane's proteome. nih.gov Subsequently, a cell-impermeable fluorescent dye conjugated to a tetrazine molecule is added to the cell culture. researchgate.net This fluorescent tetrazine probe rapidly reacts with the TCO-labeled proteins, effectively painting the cell surface with a fluorescent signal. nih.gov

This pan-membrane-protein labeling technique allows for the detailed visualization of cell shape, membrane topology, and dynamic cellular processes like cell-cell interactions and migration in real-time. nih.gov The high density and stability of the labeling enable extended and super-resolution imaging applications. nih.govresearchgate.net Researchers have used this method to capture previously unseen details of membrane fibers guiding cell movement and the intercellular transfer of materials between cells. nih.gov

| Fluorescent Probe System | Application | Key Findings |

| TCO-labeled cell surface proteins + Tetrazine-conjugated dyes (e.g., AF647, Atto 532) | Live cell, super-resolution imaging of the plasma membrane | Enables uniform, high-density labeling of membrane proteins within minutes, allowing visualization of dynamic cell shapes, membrane topology, and intercellular material transfer. nih.govresearchgate.net |

| TCO-labeled antibodies + Tetrazine-conjugated quantum dots | Targeted labeling of specific cell surface receptors | Provides highly sensitive and specific detection of cellular targets by combining antibody specificity with the bright, stable signal of quantum dots. |

| Atto 647N NHS ester | Direct mitochondrial labeling in living cells | Demonstrates that some NHS esters can be used directly as live-cell markers for long-term, 3D, and super-resolution imaging of specific organelles like mitochondria. nih.gov |

In the field of molecular imaging, this compound is a key component of pretargeting strategies for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govlookchem.com Traditional radioimmunotherapy involves directly labeling a monoclonal antibody (mAb) with a radionuclide. However, the slow clearance of antibodies from the bloodstream leads to high background radiation and potential toxicity to healthy tissues. lookchem.com

Pretargeting based on the TCO-tetrazine iEDDA reaction circumvents this issue. nih.govlookchem.com The methodology involves two steps:

A tumor-targeting mAb is first conjugated with TCO groups using this compound. nih.govnih.gov This TCO-mAb is administered to the patient and allowed to accumulate at the tumor site and clear from the blood over 24-72 hours. nih.govlookchem.com

A small, rapidly clearing tetrazine molecule carrying a short-lived radionuclide (such as ⁸⁹Zr, ¹⁸F, or ⁶⁸Ga for PET, or ¹⁷⁷Lu for therapy) is then injected. nih.govnih.govresearchgate.netnih.gov

This radiolabeled tetrazine travels quickly through the body, and upon reaching the tumor, it rapidly and irreversibly clicks to the TCO-mAb already bound to the cancer cells. nih.govnih.gov The unreacted radiotracer is quickly excreted, resulting in a high tumor-to-background signal ratio and enabling clearer imaging with reduced radiation exposure to the rest of the body. lookchem.comresearchgate.net

| Radionuclide | Imaging Modality | Targeting Agent | Application Area |

| ¹⁷⁷Lu | SPECT/Therapy | TCO-conjugated 5B1 antibody | Pretargeted radioimmunotherapy of pancreatic cancer. nih.gov |

| ²¹¹At | Alpha Therapy | TCO-conjugated trastuzumab | Pretargeted alpha therapy for disseminated cancers. nih.gov |

| ⁸⁹Zr | PET | TCO-conjugated anti-CD44v6 mAb U36 | Immuno-PET imaging of head and neck squamous cell carcinoma. nih.govutupub.fi |

| ¹⁸F | PET | TCO-modified nanoparticles | Pretargeted PET imaging in the brain. researchgate.net |

| ⁶⁸Ga | PET | TCO-functionalized nanoparticles | Development of new tracers for pretargeted PET imaging. utu.fi |

Pretargeting Methodologies in Research

The pretargeting approach, enabled by reagents like this compound, represents a significant advance in research, particularly in the targeted delivery of imaging agents and therapeutics. nih.govlookchem.com The strategy's core advantage lies in separating the slow pharmacokinetics of a large targeting molecule (like an antibody) from the fast pharmacokinetics of a small payload molecule. biorxiv.org

The two-step ligation process is the cornerstone of pretargeting. biorxiv.org

Step 1: Anchoring. A targeting vector, such as an antibody, nanobubble, or liposome, is functionalized with TCO using this compound. nih.govbiorxiv.orgnih.gov This "anchor" is administered and allowed to home in on its specific biological target (e.g., a cell surface receptor or tumor antigen). nih.gov

Step 2: Payload Delivery. After a sufficient accumulation and clearance period, a much smaller molecule carrying a tetrazine group and a functional payload (e.g., a drug, a radionuclide, or a fluorescent dye) is administered. nih.govbiorxiv.org This tetrazine-payload conjugate rapidly finds and reacts with the TCO anchor via the iEDDA click reaction, concentrating the payload at the desired site. nih.gov

This modular approach has been successfully applied not only for radioisotope delivery but also for enhancing the delivery of mRNA-containing lipid nanoparticles (LNPs) to specific tissues using ultrasound-targeted nanobubbles. biorxiv.org

The pretargeting strategy can be adapted to study receptor-ligand interactions with high precision. While traditional methods often rely on directly labeling a ligand, which can sometimes alter its binding affinity, the two-step bioorthogonal approach offers a more subtle way to probe these interactions.

In this application, a ligand known to bind to a specific cell surface receptor is first modified with a TCO group using this compound. This TCO-functionalized ligand is then incubated with cells expressing the target receptor. After the ligand binds to the receptor, a fluorescently labeled tetrazine is added. The subsequent click reaction localizes the fluorescent signal only where the ligand has bound to its receptor. This allows for the sensitive detection and quantification of receptor-ligand binding events on the cell surface, providing valuable data for drug discovery and molecular pharmacology research.

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins. nih.govnih.gov A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.gov

This compound facilitates a modular and efficient approach to synthesizing complex PROTACs, particularly large constructs like Polymeric Lysosome-Targeting Chimeras (PolyTACs). researchgate.net In this synthetic strategy, the TCO-tetrazine iEDDA reaction is used to conjugate the different components. For example, an antibody that targets a specific cell surface protein can be modified with TCO groups using TCO-PEG-NHS ester. researchgate.net Separately, a polymer backbone decorated with multiple copies of a lysosome-targeting ligand and a tetrazine handle is synthesized. The final, active PolyTAC is then assembled by simply mixing the TCO-modified antibody with the tetrazine-functionalized polymer, allowing the two parts to click together. researchgate.net This modular design, enabled by the TCO-NHS ester, allows researchers to rapidly create and test different combinations of targeting agents and E3 ligase recruiters to optimize the degradation of a target protein. nih.govresearchgate.net

This compound as a Linker for PROTAC Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.comnih.gov The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component influencing the efficacy of the PROTAC. nih.gov this compound serves as a key component in the modular synthesis of these complex molecules.

The synthesis strategy involves the this compound acting as a versatile chemical handle. The NHS ester group readily reacts with primary amines, such as those found on lysine residues or engineered into protein ligands, forming a stable amide bond. medchemexpress.com This reaction attaches the highly reactive trans-cyclooctene (B1233481) (TCO) moiety to one of the PROTAC's binding components. The TCO group can then undergo a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified counterpart. medchemexpress.com This modular approach allows for the rapid assembly of different combinations of target binders and E3 ligase ligands, facilitating the creation of PROTAC libraries for screening and optimization.

Table 1: Modular PROTAC Synthesis Using this compound

| Step | Component 1 | Component 2 | Reaction | Result |

| 1 | Ligand A (e.g., Target Protein Binder with an amine group) | This compound | Amine-NHS Ester Acylation | Ligand A-TCO Conjugate |

| 2 | Ligand B (e.g., E3 Ligase Binder) | Tetrazine-Modification Reagent | Tetrazine conjugation | Ligand B-Tetrazine Conjugate |

| 3 | Ligand A-TCO Conjugate | Ligand B-Tetrazine Conjugate | iEDDA Bioorthogonal Click Reaction | Final PROTAC Molecule (Ligand A-Linker-Ligand B) |

This table illustrates the two-stage modular approach for PROTAC synthesis enabled by TCO-NHS ester chemistry.

Exploration of this compound in Targeted Protein Degradation Research

The application of this compound extends beyond traditional PROTACs to broader strategies in targeted protein degradation (TPD), an emerging therapeutic modality. researchgate.net TPD aims to eliminate disease-causing proteins rather than simply inhibiting them. njbio.com The precise and bioorthogonal nature of the TCO-tetrazine reaction allows for the construction of novel degradation platforms.

One such advanced application is in the synthesis of Polymeric Lysosome-Targeting Chimeras (PolyTACs). researchgate.net In a published study, researchers utilized a TCO-PEG-NHS ester to conjugate a monoclonal antibody (Cetuximab) targeting a cell surface receptor. researchgate.net The NHS ester end of the linker reacted with the antibody, decorating it with multiple TCO groups. researchgate.net Separately, a polymer was synthesized and functionalized with ligands that bind to lysosome-targeting receptors. This polymer was equipped with a tetrazine handle at its terminus. The final step involved the iEDDA reaction between the TCO-modified antibody and the tetrazine-functionalized polymer, creating the PolyTAC. researchgate.net This construct could simultaneously bind to a target protein on the cell surface and a lysosome-shuttling receptor, inducing the degradation of transmembrane proteins through the lysosomal pathway. researchgate.net

Biomaterials and Polymer Science Applications

In the fields of biomaterials and polymer science, the ability to precisely modify material properties with biological functionality is paramount. This compound provides a powerful method for achieving this, enabling the creation of biofunctional polymers and the controlled modification of polymer surfaces.

Construction of Biofunctional Polymers

Biofunctional polymers are materials designed to interact with biological systems in a specific manner. The construction of such polymers often relies on "click chemistry" to attach sensitive biomolecules to a polymer backbone under mild conditions. researchgate.net this compound is used to pre-functionalize polymers with the TCO reactive group.

The process typically involves a polymer that contains primary amine groups along its backbone or at its terminus. The this compound reacts with these amines to create a "TCO-activated" polymer. This polymer can then be conjugated with any tetrazine-modified molecule of interest, such as peptides, growth factors, or drugs. This strategy has been used to create advanced drug delivery systems where, for example, a doxorubicin-TCO conjugate was attached to a hyperbranched polymer for therapeutic applications. nih.gov The high efficiency and orthogonality of the TCO-tetrazine reaction ensure that the biological activity of the attached molecule is preserved.

Controlled Functionalization of Polymer Surfaces

Modifying the surface of a polymer is crucial for applications ranging from medical implants to biosensors. nih.gov Controlled functionalization allows for the introduction of properties like biocompatibility, anti-fouling, or specific cell adhesion. This compound facilitates a two-step process for achieving highly controlled surface modification.

First, the polymer surface is treated to introduce amine groups. Then, the surface is exposed to this compound, which covalently attaches TCO moieties via stable amide bonds. This creates a surface that is primed for the specific and covalent attachment of tetrazine-labeled biomolecules. Research has demonstrated the use of TCO-NHS ester for the conjugation of multiple proteins onto the surface of PLGA/Lipid hybrid nanoparticles, showcasing its utility in creating multifunctional nanomaterials for biomedical applications. broadpharm.com This method offers significant control over the density and orientation of immobilized biomolecules, which is critical for their function. nih.gov

Table 2: General Protocol for Polymer Surface Functionalization

| Step | Procedure | Reagent | Purpose |

| 1 | Surface Activation | Plasma treatment or chemical modification | Introduce primary amine (-NH₂) groups onto the polymer surface. |

| 2 | TCO Installation | Incubation with this compound solution | Covalently attach TCO reactive handles to the surface amines. |

| 3 | Bio-conjugation | Incubation with Tetrazine-modified biomolecule (e.g., peptide, antibody) | Specifically immobilize the desired biomolecule via iEDDA click reaction. |

| 4 | Washing | Buffer rinse | Remove any non-covalently bound molecules. |

This table outlines the sequential steps for modifying a polymer surface with specific biomolecules using this compound.

Mechanistic Investigations into Biological Processes

Understanding the complex and dynamic nature of biological processes at a molecular level is a fundamental goal of chemical biology. This compound provides a means to label and probe proteins, enabling detailed investigations into their structure, function, and interactions.

Probing Protein Dynamics and Function

Proteins are not static entities; their function is intrinsically linked to their conformational dynamics. nih.gov Chemical cross-linking combined with mass spectrometry (XL-MS) is a powerful technique to capture these dynamics. nih.gov this compound can be used to attach one end of a cross-linking system to a protein. The NHS ester reacts with accessible lysine residues on the protein surface. The attached TCO group is then available to react with a tetrazine-functionalized probe or another TCO-labeled protein, providing distance constraints that help map protein structure and identify interaction interfaces.

Research has shown that the linker connecting the TCO to the NHS ester can be critical. The hydrophobicity of the TCO group can cause it to become buried within the protein structure, reducing its reactivity. escholarship.org Incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer between the TCO and NHS ester was found to improve the functional reactivity by more than four-fold by preventing this sequestration and making the TCO more accessible for reaction. escholarship.org This improved labeling efficiency is crucial for accurately probing protein function. In one cited study, TCO-NHS ester was used in research to understand how the T-cell niche modulates immune function by mapping cellular forces, demonstrating its application in studying dynamic biological systems. broadpharm.com

Elucidation of Post-Translational Modifications

The study of post-translational modifications (PTMs) is critical to understanding the regulation of cellular processes. The dynamic and often substoichiometric nature of PTMs presents a significant challenge for their detection and characterization. nih.govnih.gov Chemical proteomics has emerged as a powerful set of techniques to enrich and identify PTMs and their associated protein interaction networks. nih.govfrontiersin.org this compound serves as a key reagent in these workflows, enabling the covalent labeling of proteins for subsequent analysis.

The core strategy involves the reaction of the N-Hydroxysuccinimide (NHS) ester moiety of this compound with primary amines on proteins, primarily the ε-amine of lysine residues and the N-terminal α-amine. escholarship.orgbiorxiv.org This reaction forms a stable amide bond, effectively tagging proteins with the trans-cyclooctene (TCO) group. This process is typically performed on whole proteomes within cell or tissue lysates. The TCO group itself is a bioorthogonal handle; it is stable and non-reactive with biological macromolecules but reacts specifically and with exceptionally fast kinetics with a tetrazine partner via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. interchim.fr

Once proteins are TCO-labeled, a tetrazine-functionalized reporter tag can be introduced. This reporter can be an affinity handle like biotin, allowing for the enrichment of the labeled proteins from a complex mixture. Following enrichment, the proteins are typically digested and analyzed by mass spectrometry to identify the specific proteins and locate their modification sites. This approach allows for the detection of low-abundance PTMs that might otherwise be missed in standard proteomic analyses. frontiersin.org

The utility of this compound in this context is its ability to serve as a versatile anchor for a two-step labeling procedure. This modularity allows researchers to employ various tetrazine-based probes to investigate different aspects of PTM biology.

| Step | Reagent/Component | Purpose | Key Outcome |

|---|---|---|---|

| 1. Protein Labeling | This compound | Reacts with primary amines (lysine, N-termini) on proteins in a lysate. escholarship.org | Covalent attachment of a bioorthogonal TCO handle to the proteome. |

| 2. Bioorthogonal Ligation | Tetrazine-Biotin | Highly specific and rapid "click" reaction with the TCO handle. interchim.fr | Affinity tagging of TCO-labeled proteins. |

| 3. Enrichment | Streptavidin-coated beads | Binds biotin-tagged proteins with high affinity. | Isolation and enrichment of labeled proteins from the complex mixture. |

| 4. Analysis | Mass Spectrometry | Digestion of enriched proteins followed by MS/MS analysis. | Identification of proteins and mapping of their PTM sites. nih.gov |

Bioorthogonal Decaging and Activation Strategies

Bioorthogonal decaging is a powerful strategy for controlling the activity of molecules in a spatial and temporal manner within complex biological environments. researchgate.net This approach involves masking the function of a biologically active molecule with a "caging" group, which can later be removed by a specific, external trigger. The iEDDA reaction between a TCO group and a tetrazine is an ideal platform for this "click-to-release" chemistry due to its high speed and biocompatibility. nih.gov

This compound is instrumental in the synthesis of these caged prodrugs or pro-probes. The NHS ester allows for the straightforward conjugation of the TCO caging moiety to a therapeutic agent or probe that contains a primary or secondary amine. The reaction forms a carbamate (B1207046) linkage that renders the parent molecule inactive. This TCO-caged compound can be administered to cells or in vivo, where it remains inert until the introduction of a tetrazine.